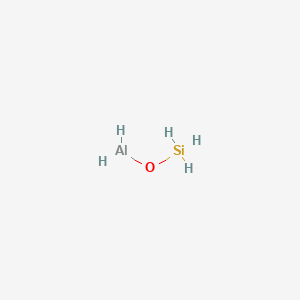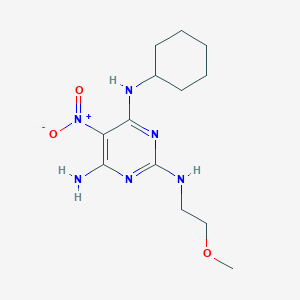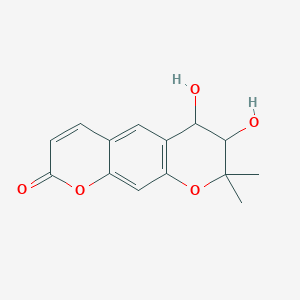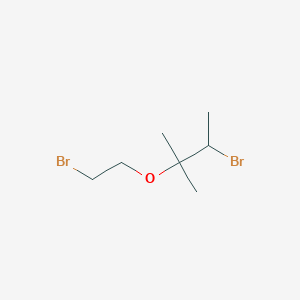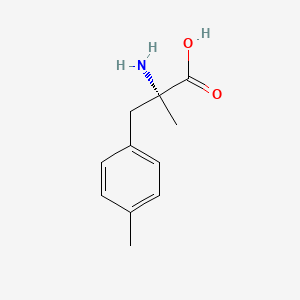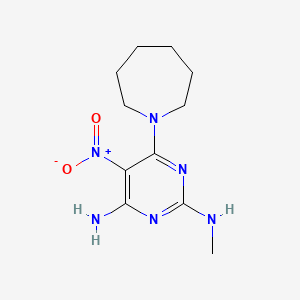
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine typically involves the reaction of azepane with a pyrimidine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azepan-1-yl and N2-methyl groups can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the azepan-1-yl and N2-methyl groups .
Applications De Recherche Scientifique
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(azepan-1-yl)nicotinoyl)guanidine: An acylguanidine-containing compound with antiviral properties.
6-(azepan-1-yl)-N-methylpyrimidin-4-amine: A similar pyrimidine derivative with potential biomedical applications.
Uniqueness
6-(azepan-1-yl)-N~2~-methyl-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5294-93-9 |
|---|---|
Formule moléculaire |
C11H18N6O2 |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
6-(azepan-1-yl)-2-N-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H18N6O2/c1-13-11-14-9(12)8(17(18)19)10(15-11)16-6-4-2-3-5-7-16/h2-7H2,1H3,(H3,12,13,14,15) |
Clé InChI |
GRVUVFAIJCLCPT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
Solubilité |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


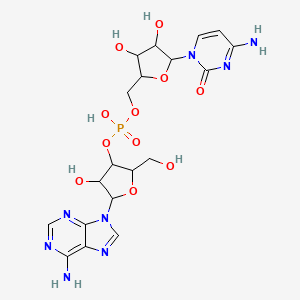
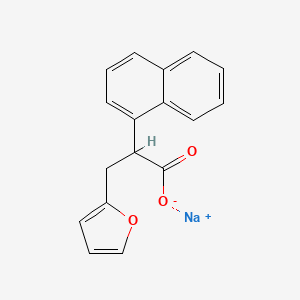
![4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate](/img/structure/B14146236.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
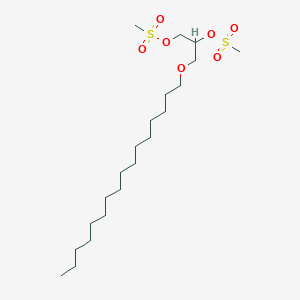
![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)
![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)
